molecular formula C10H7ClFNO B1458973 3-Chloro-6-fluoro-7-methoxyisoquinoline CAS No. 1698813-47-6

3-Chloro-6-fluoro-7-methoxyisoquinoline

Cat. No.: B1458973
CAS No.: 1698813-47-6
M. Wt: 211.62 g/mol
InChI Key: UVCPKMPIARLYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-6-fluoro-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H7ClFNO and its molecular weight is 211.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-6-fluoro-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-9-3-7-5-13-10(11)4-6(7)2-8(9)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCPKMPIARLYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(N=CC2=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-6-fluoro-7-methoxyisoquinoline is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClFNOC_{10}H_7ClFNO, with a molecular weight of 211.62 g/mol. The unique arrangement of chlorine, fluorine, and methoxy groups on the isoquinoline ring plays a crucial role in determining its biological activity.

Property Value
Molecular FormulaC10H7ClFNOC_{10}H_7ClFNO
Molecular Weight211.62 g/mol
Structural FeaturesChloro, Fluoro, Methoxy substituents

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of fluorine and chlorine atoms enhances the compound's binding affinity and selectivity for enzymes and receptors involved in disease pathways.

Target Interactions

Fluorinated quinolines, including this compound, have been shown to exhibit:

  • Antibacterial Activity : Inhibiting bacterial growth by targeting specific enzymes.
  • Antineoplastic Activity : Potentially affecting cancer cell proliferation through various mechanisms.
  • Antiviral Activity : Interfering with viral replication processes.

Pharmacokinetics

Research indicates that the pharmacokinetic profile of this compound includes:

  • Elimination Half-Life : Approximately 7 to 8 hours.
  • Excretion : The drug is primarily excreted unchanged in urine, with 82% to 88% detectable within 72 hours post-administration.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of isoquinoline exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Cytotoxic Effects on Cancer Cells : In vitro assays showed that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Metabolic Pathways : Although detailed metabolic pathways remain underexplored, initial findings suggest interaction with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

Summary of Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

Activity Type Description
AntibacterialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
AntiviralPotential interference with viral replication

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-6-fluoro-7-methoxyisoquinoline
Reactant of Route 2
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3-Chloro-6-fluoro-7-methoxyisoquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.